molecular formula C11H12ClFN2O4 B13475653 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid

4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid

Cat. No.: B13475653
M. Wt: 290.67 g/mol
InChI Key: BJAZBUYYNYGTFR-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains chlorine and fluorine atoms, which can influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorination and fluorination steps can be achieved using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can introduce various functional groups at the halogenated positions .

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group can influence its binding affinity and selectivity. Upon deprotection, the free amine derivative can interact with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)-6-chloronicotinic acid
  • 4-((tert-Butoxycarbonyl)amino)-5-fluoronicotinic acid
  • 4-((tert-Butoxycarbonyl)amino)-6-chloro-3-fluoronicotinic acid

Uniqueness

4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H12ClFN2O4

Molecular Weight

290.67 g/mol

IUPAC Name

6-chloro-5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-14-8(12)6(7)13/h4H,1-3H3,(H,16,17)(H,14,15,18)

InChI Key

BJAZBUYYNYGTFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1C(=O)O)Cl)F

Origin of Product

United States

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